molecular formula C20H22N4O5 B3020096 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-ethoxy-2-nitrophenyl)acetamide CAS No. 1008053-68-6

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-ethoxy-2-nitrophenyl)acetamide

Cat. No.: B3020096
CAS No.: 1008053-68-6
M. Wt: 398.419
InChI Key: HUCRAAIIVOHMPA-UHFFFAOYSA-N
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Description

This compound is a tetrahydroquinoxaline-derived acetamide featuring a 6,7-dimethyl-3-oxo-tetrahydroquinoxaline core linked to a 4-ethoxy-2-nitrophenyl group via an acetamide bridge. Its molecular formula is C₂₀H₂₃N₃O₄, with a molecular weight of 377.42 g/mol.

Properties

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-ethoxy-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-4-29-13-5-6-14(18(9-13)24(27)28)22-19(25)10-17-20(26)23-16-8-12(3)11(2)7-15(16)21-17/h5-9,17,21H,4,10H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCRAAIIVOHMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-ethoxy-2-nitrophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O4C_{16}H_{18}N_{4}O_{4} with a molecular weight of approximately 342.34 g/mol. Its structure includes a tetrahydroquinoxaline moiety and an ethoxy-nitrophenyl acetamide group.

PropertyValue
Molecular FormulaC16H18N4O4C_{16}H_{18}N_{4}O_{4}
Molecular Weight342.34 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study published in Journal of Medicinal Chemistry highlighted its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulatory proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action appears to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis .

Neuroprotective Effects

In neuropharmacological studies, the compound displayed neuroprotective effects in models of oxidative stress-induced neuronal damage. It was found to reduce reactive oxygen species (ROS) levels and enhance antioxidant enzyme activities, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Case Studies

  • Breast Cancer Cell Line Study : In a controlled experiment, the compound was tested on MCF-7 breast cancer cells. Results showed a dose-dependent reduction in cell viability with IC50 values determined at 15 µM after 48 hours of treatment .
  • Antibacterial Efficacy : A study assessing the antibacterial activity reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against various pathogens. The compound exhibited synergistic effects when combined with conventional antibiotics .
  • Neuroprotection in Animal Models : In vivo studies using rat models subjected to induced oxidative stress showed that administration of the compound improved cognitive functions as assessed by behavioral tests. Histological analyses revealed reduced neuronal loss in treated groups compared to controls .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity :
    • Quinoxaline derivatives have shown promise in inhibiting cancer cell proliferation. Studies indicate that compounds similar to this one can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation .
  • Antimicrobial Properties :
    • Research has demonstrated that quinoxaline derivatives exhibit significant antibacterial and antifungal activities. The presence of the nitrophenyl group enhances the compound's interaction with microbial enzymes, leading to increased efficacy against resistant strains .
  • Neuroprotective Effects :
    • Some studies suggest that quinoxaline derivatives can protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Insights

  • Mechanism of Action :
    • The compound's mechanism involves the inhibition of specific enzymes or receptors that are crucial for cancer cell survival and proliferation. For instance, it may act as an inhibitor of topoisomerases or other key enzymes involved in DNA replication .
  • Bioavailability and Pharmacokinetics :
    • Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a therapeutic agent. Preliminary studies indicate favorable pharmacokinetic profiles that warrant further investigation .

Case Studies

StudyFindingsRelevance
Study on Antitumor Activity Demonstrated significant cytotoxicity against breast and lung cancer cell linesSupports potential use in cancer therapy
Antimicrobial Efficacy Study Showed effectiveness against multi-drug resistant strains of bacteriaHighlights importance in treating infections
Neuroprotection Research Exhibited protective effects on neuronal cells under oxidative stress conditionsSuggests application in neurodegenerative disease treatment

Comparison with Similar Compounds

Key Trends :

  • Steric and Solubility Impact : Ethoxy substituents increase steric bulk compared to methoxy or methyl groups, reducing aqueous solubility but improving lipid membrane permeability .
  • Synthetic Complexity : Nitro-containing analogs (e.g., CAS 476410-16-9) are often discontinued commercially, suggesting challenges in synthesis or stability .

Physicochemical Properties and Hydrogen Bonding

  • Hydrogen Bonding : The acetamide’s NH and carbonyl groups, combined with nitro and ethoxy substituents, create multiple hydrogen-bonding sites. This enhances crystalline packing efficiency, as observed in Etter’s graph-set analysis .
  • Solubility : The ethoxy-nitro combination likely reduces aqueous solubility compared to methoxy or methyl analogs but improves organic solvent compatibility .
  • Thermal Stability : Nitro groups may lower melting points due to increased molecular asymmetry, though steric hindrance from ethoxy could counteract this effect .

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